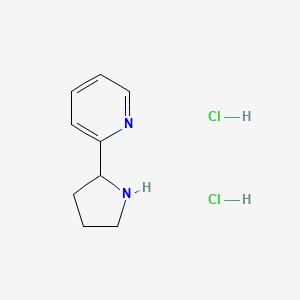

2-(Pyrrolidin-2-yl)pyridine dihydrochloride

Description

BenchChem offers high-quality 2-(Pyrrolidin-2-yl)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-2-yl)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-2-ylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKHJMFAUWFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Pyrrolidin-2-yl)pyridine Dihydrochloride: Technical Monograph

The following technical guide details the chemical identity, synthesis, properties, and applications of 2-(Pyrrolidin-2-yl)pyridine dihydrochloride . This document is structured for researchers and drug development professionals, providing actionable protocols and authoritative data.

Chemical Identity & Core Data

2-(Pyrrolidin-2-yl)pyridine (also known as

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 2-(Pyrrolidin-2-yl)pyridine dihydrochloride |

| Common Names | |

| CAS Number (Racemic) | 1228879-12-6 (Dihydrochloride) |

| CAS Number (R-Isomer) | 2718120-94-4 (Dihydrochloride) |

| CAS Number (S-Isomer) | 2097073-17-9 (Dihydrochloride) |

| Molecular Formula | C |

| Molecular Weight | 221.13 g/mol |

| SMILES | Cl.Cl.C1(NCCCC1)C2=NC=CC=C2 |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2][3][4][5] |

Synthesis & Production Protocols

The synthesis of 2-(pyrrolidin-2-yl)pyridine can be achieved through several robust methodologies. The protocol below describes a modular cyclization approach utilizing 2-pyridinecarboxaldehyde and protected amino-alkyl chains, favored for its scalability and avoidance of unstable organolithium intermediates.

Method A: Reductive Cyclization (The Yus-Foubelo Protocol)

This method utilizes the condensation of 2-pyridinecarboxaldehyde with 3-chloropropylamine, followed by reductive cyclization. It is a "one-pot" type synthesis that is atom-economical.

Reagents & Materials

-

Precursor: 2-Pyridinecarboxaldehyde (CAS: 1121-60-4)

-

Reagent: 3-Chloropropylamine hydrochloride

-

Reducing Agent: Lithium powder or Sodium naphthalenide (for lithiation-mediated cyclization) or NaBH

CN (for reductive amination routes). -

Solvent: THF (anhydrous)

-

Acid: HCl (gas or ethereal) for salt formation.

Step-by-Step Protocol

-

Imine Formation:

-

Dissolve 2-pyridinecarboxaldehyde (1.0 eq) and 3-chloropropylamine hydrochloride (1.1 eq) in dry THF.

-

Add triethylamine (1.1 eq) to neutralize the amine salt.

-

Add MgSO

(anhydrous) to absorb water. Stir at room temperature (RT) for 4–6 hours until imine formation is complete (monitor by TLC/NMR). -

Filter off solids and concentrate the filtrate to obtain the crude imine.

-

-

Cyclization:

-

Note: For the reductive lithiation route (Yus et al.):

-

Cool the imine solution in THF to -78°C.

-

Add Lithium powder (excess) and a catalytic amount of DTBB (4,4'-di-tert-butylbiphenyl).

-

Stir for 2 hours, allowing the temperature to rise to -20°C. The reaction proceeds via a radical-anion mechanism, effecting intramolecular cyclization.

-

-

Isolation & Salt Formation:

-

Extract the reaction mixture with ethyl acetate (3x).

-

Wash the organic phase with brine, dry over Na

SO -

Purify the free base oil via flash column chromatography (SiO

, DCM:MeOH:NH -

Hydrochlorination: Dissolve the purified free base in minimal ethanol/diethyl ether. Add 4M HCl in dioxane dropwise at 0°C.

-

Filter the white precipitate (Dihydrochloride salt) and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Modular synthesis pathway via reductive cyclization of amino-aldehyde precursors.

Applications in Drug Discovery & Research

The 2-(pyrrolidin-2-yl)pyridine scaffold is a versatile pharmacophore and ligand. Its applications span from neuropharmacology to organometallic oncology therapeutics.

A. Medicinal Chemistry: nAChR Modulation

As an isomer of nornicotine, this compound is used to probe the Nicotinic Acetylcholine Receptors (nAChRs) .

-

Structure-Activity Relationship (SAR): The shift of the pyrrolidine ring from the 3-position (nornicotine) to the 2-position alters binding affinity and subtype selectivity (e.g.,

4 -

Control Analog: It serves as a critical negative or positive control in assays distinguishing the specific steric requirements of the nAChR agonist binding pocket.

B. Organometallic Ligands (Anticancer Research)

Recent studies (e.g., MDPI, 2023) have highlighted 2-(pyrrolidin-2-yl)pyridine as a bidentate ligand in Platinum(II) complexes .

-

Mechanism: The pyridine nitrogen and pyrrolidine nitrogen chelate Pt(II), forming stable complexes (e.g., [Pt(PyPy)(AL)]Cl

). -

Efficacy: These complexes exhibit cytotoxicity profiles comparable to Cisplatin but with distinct DNA binding modes, potentially overcoming resistance mechanisms in breast cancer cell lines (MCF-7).

C. Asymmetric Catalysis

The chiral forms ((R) and (S)) are valuable chiral ligands .

-

Use Case: Used in asymmetric hydrogenation and addition reactions where the steric bulk and coordination ability of the pyridine-pyrrolidine motif induce stereoselectivity.

Application Logic Diagram

Caption: Strategic application domains for the 2-(pyrrolidin-2-yl)pyridine scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Use in a fume hood. Avoid dust formation. The free base is prone to oxidation; the dihydrochloride salt is significantly more stable but should be kept dry.

References

-

Sigma-Aldrich. (R)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride Product Page. Retrieved from

-

BLD Pharm. (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride MSDS & Data. Retrieved from

-

Yus, M., et al. (2001).[8] Preparation of 2-substituted pyrrolidines from carbonyl compounds. Journal of Organic Chemistry.

-

MDPI. (2023).[2] Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Retrieved from

-

PubChem. 2-(Pyrrolidin-2-yl)pyridine Compound Summary. Retrieved from

Sources

- 1. 130464-05-0|(R)-2-(Pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(2-Pyrrolidinyl)pyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 2-(2-Pyrrolidinyl)pyridine, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

"2-(Pyrrolidin-2-yl)pyridine dihydrochloride" chemical properties

This guide details the chemical properties, synthesis, and applications of 2-(Pyrrolidin-2-yl)pyridine dihydrochloride , a critical regioisomer of nornicotine used extensively as a chiral ligand in asymmetric catalysis and a scaffold in medicinal chemistry.[1]

Executive Summary & Chemical Identity

2-(Pyrrolidin-2-yl)pyridine (also known as

Chemical Identification

| Parameter | Detail |

| IUPAC Name | 2-(Pyrrolidin-2-yl)pyridine dihydrochloride |

| Common Synonyms | |

| CAS Number | 77790-61-5 (Generic/Free base); Salt forms vary by vendor |

| Molecular Formula | |

| Molecular Weight | 221.13 g/mol (Salt); 148.21 g/mol (Free Base) |

| Chirality | Contains one stereocenter at the pyrrolidine C2 position.[2][3][4][5][6][7][8][9] Available as (R), (S), or racemate.[1] |

Physicochemical Profile

The dihydrochloride salt stabilizes the molecule by protonating both nitrogen centers.[1]

Key Properties

| Property | Value / Description |

| Appearance | White to off-white crystalline solid (hygroscopic).[3] |

| Solubility | High: Water, Methanol, Ethanol.Low: Diethyl ether, Hexane, Toluene.[1][3] |

| Acidity (pKa) | Pyrrolidine N: ~10.5–11.0 (Strongly basic)Pyridine N: ~3.5–4.5 (Weakly basic, suppressed by proximity to pyrrolidine cation).[3] |

| Melting Point | 185–190 °C (Decomposes).[3] |

| Stability | Stable under Argon/Nitrogen at -20°C. The free base oxidizes rapidly in air to form imines/amides.[3] |

Structural Analysis & Protonation States

Understanding the protonation sequence is vital for its use as a ligand.

Protonation Diagram

The molecule exists in three states depending on pH. In the dihydrochloride form, both the

Synthesis & Preparation Protocol

While the free base can be synthesized via the reduction of 2-(2-pyridyl)pyrrole or coupling of 2-bromopyridine, the preparation of the dihydrochloride salt is the critical step for researchers requiring a stable reagent.

Protocol: Conversion of Free Base to Dihydrochloride

Objective: Isolate high-purity 2-(pyrrolidin-2-yl)pyridine

Reagents:

-

Crude 2-(pyrrolidin-2-yl)pyridine (Free base oil).

-

Anhydrous Ethanol (EtOH).

-

HCl (4.0 M solution in 1,4-Dioxane).

-

Diethyl Ether (

) or Hexane (Antisolvent).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of the free base oil in a minimal volume of anhydrous EtOH (approx. 5 mL per gram). Ensure the solution is clear.

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 2.5 equivalents of 4.0 M HCl in Dioxane.[1]

-

Note: A slight excess (2.5 eq) ensures full protonation of the pyridine ring.

-

-

Precipitation: Stir at 0°C for 30 minutes. If precipitation does not occur spontaneously, slowly add cold

until turbidity persists.[1] -

Crystallization: Store at -20°C overnight to maximize yield.

-

Filtration: Filter the white precipitate under an inert atmosphere (Argon) to prevent moisture absorption.

-

Drying: Dry the solid in a vacuum desiccator over

for 12 hours.

Validation (NMR Check):

-

1H NMR (

): The pyridine protons will shift downfield (higher ppm) compared to the free base due to the deshielding effect of the pyridinium cation. -

Key Shift: Look for the methine proton (CH) at the chiral center (~4.8 ppm) and the pyridine ring protons (~7.8–8.8 ppm).

Applications in Research

Asymmetric Catalysis (Chiral Ligand)

The (S)- or (R)- enantiomers of the free base (generated in situ from the dihydrochloride) serve as chiral bidentate ligands.

-

Mechanism: The pyridine N and pyrrolidine N coordinate to metal centers (Pd, Cu, Ni), creating a chiral pocket.[1]

-

Use Cases: Asymmetric allylic alkylation, Henry reactions, and Suzuki-Miyaura couplings.[1]

Medicinal Chemistry Scaffold

Unlike the 3-isomer (nornicotine), the 2-isomer exhibits distinct pharmacological profiles:

-

nAChR Binding: It shows lower affinity for standard nicotinic acetylcholine receptors (nAChRs) compared to nicotine, making it a valuable negative control or selective probe for orphan receptor subtypes.[1]

-

Metabolic Stability: The 2-position substitution alters susceptibility to oxidative metabolism by CYP2A6.

Safety & Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Inhalation: Handle the powder in a fume hood to avoid dust inhalation.

-

Storage: Hygroscopic. Store in a tightly sealed container under inert gas (Argon/Nitrogen) at 2–8°C.

References

-

Chemical Identity & Properties : PubChem. 2-(Pyrrolidin-2-yl)pyridine.[2] National Library of Medicine. [Link]

-

Synthesis via Ring Contraction : Osaka University. Pyrrolidine synthesis via ring contraction of pyridines. [Link][10]

-

Catalytic Applications : MDPI. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions. [Link]

-

Comparative Pharmacology : FooDB. Nicotine and Pyrrolidinylpyridines. [Link][5]

Sources

- 1. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 2. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1|ZaiQi Bio-Tech [chemzq.com]

- 5. Showing Compound Nicotine (FDB003968) - FooDB [foodb.ca]

- 6. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. WO2016050975A1 - Fused pentacyclic imidazole derivatives - Google Patents [patents.google.com]

- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

"2-(Pyrrolidin-2-yl)pyridine dihydrochloride" physical properties

This guide serves as an authoritative technical reference for 2-(Pyrrolidin-2-yl)pyridine dihydrochloride , commonly known as Nornicotine Dihydrochloride . It is designed for researchers in medicinal chemistry, neuropharmacology, and toxicology.

Synonyms: Nornicotine Dihydrochloride, 3-(2-Pyrrolidinyl)pyridine 2HCl

Executive Summary

2-(Pyrrolidin-2-yl)pyridine dihydrochloride is the stable salt form of nornicotine, a major tobacco alkaloid and a primary metabolite of nicotine (mediated by CYP2A6). Unlike its precursor nicotine, nornicotine lacks the

In drug development, this compound is a critical tool for studying nicotinic acetylcholine receptors (nAChRs) , particularly the

Physicochemical Characterization

The dihydrochloride salt is preferred over the free base for research applications due to its enhanced stability and solubility, although it introduces significant hygroscopicity.

Core Physical Properties

| Property | Value / Description |

| IUPAC Name | 2-(Pyrrolidin-2-yl)pyridine dihydrochloride |

| CAS Number | 5979-94-2 (S-isomer); 494-97-3 (Free base generic) |

| Molecular Formula | |

| Molecular Weight | 221.13 g/mol (Salt); 148.21 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water (>100 mg/mL), Methanol, DMSO |

| Melting Point | 158–162 °C (Decomposes).[2][3] Note: Highly dependent on hydration state. |

| Hygroscopicity | Extreme. Deliquesces rapidly in ambient air. |

| Chirality | Exists as (S)-(-), (R)-(+), or Racemic. (S)- is the natural nicotine metabolite. |

Acid-Base Profile (pKa)

The molecule contains two basic nitrogen centers. The dihydrochloride form represents the fully protonated species.

-

pKa 1 (Pyridine Nitrogen): ~3.2 – 3.5

-

Insight: The pyridine ring is electron-deficient, making this nitrogen weakly basic.[4] In the dihydrochloride salt, this proton is lost first upon titration.

-

-

pKa 2 (Pyrrolidine Nitrogen): ~10.2 – 10.5

-

Insight: The secondary amine on the pyrrolidine ring is highly basic. It remains protonated at physiological pH (7.4), driving the compound's cation-pi interactions with nAChR binding sites.

-

Structural Visualization & Protonation States

The following diagram illustrates the transition from the free base to the dihydrochloride salt, highlighting the protonation sites critical for solubility and receptor binding.

Caption: Stepwise protonation of Nornicotine. The pyrrolidine nitrogen (secondary amine) is protonated first, followed by the pyridine nitrogen under strongly acidic conditions.

Synthesis & Purification Protocol

While nornicotine can be extracted from Nicotiana species, synthetic preparation ensures high purity and avoids tobacco-specific nitrosamine (TSNA) contamination. The Myosmine Reduction route is preferred for generating the racemic dihydrochloride salt reliably in the lab.

Protocol: Reduction of Myosmine to (±)-Nornicotine 2HCl

Reagents: Myosmine, Sodium Borohydride (

-

Reduction:

-

Dissolve Myosmine (1.0 eq) in Methanol/Water (3:1 v/v).

-

Cool to 0°C. Slowly add

(2.0 eq) over 30 minutes. Caution: Exothermic hydrogen evolution. -

Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

Mechanism:[5][6] The imine bond of myosmine is reduced to the secondary amine of nornicotine.

-

-

Workup (Free Base Isolation):

-

Quench with dilute HCl, then basify to pH >12 using NaOH.

-

Extract exhaustively with Dichloromethane (DCM).

-

Dry organic layer over

and concentrate in vacuo to yield the oily free base.

-

-

Salt Formation (Critical Step):

-

Dissolve the free base oil in a minimal amount of dry Ethanol or Diethyl Ether.

-

Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C with vigorous stirring.

-

A white precipitate will form immediately.

-

-

Purification:

-

Filter the solid under Nitrogen (to prevent moisture absorption).

-

Recrystallize from Ethanol/Ether if necessary.

-

Dry: Vacuum dry at 40°C over

for 24 hours.

-

Validation Checkpoints

-

TLC: Silica gel, 10% MeOH/DCM/1%

. Stain with Dragendorff’s reagent (Orange spot). -

Silver Nitrate Test: Confirm absence of unreacted myosmine (Myosmine reacts distinctively due to the imine).

Pharmacological Applications: nAChR Signaling

Nornicotine is unique because it acts as a partial agonist with a different desensitization profile compared to nicotine. It is often used to study the "upregulation" of nAChRs.

Caption: Mechanism of Action. Nornicotine binds nAChRs, triggering ion influx and neurotransmitter release. Note the distinct desensitization pathway compared to nicotine.

Analytical Characterization (Self-Validating Data)

When characterizing the synthesized salt, the NMR spectrum in Deuterium Oxide (

Expected 1H NMR Data ( , 400 MHz)

Note: Chemical shifts (

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Pyridine H-6 | 8.7 – 8.8 | Doublet (d) | 1H | Most deshielded; adjacent to Pyridine N. |

| Pyridine H-2 | 8.6 – 8.7 | Singlet (s) | 1H | Adjacent to Pyridine N and pyrrolidine ring. |

| Pyridine H-4 | 8.4 – 8.5 | Doublet (d) | 1H | Para to Pyridine N. |

| Pyridine H-5 | 7.9 – 8.0 | Multiplet (m) | 1H | Meta to Pyridine N; shielded relative to others. |

| Pyrrolidine H-2 | 4.6 – 4.8 | Multiplet | 1H | Alpha to secondary amine; overlaps with HDO often. |

| Pyrrolidine H-5 | 3.4 – 3.6 | Multiplet | 2H | Adjacent to secondary amine ( |

| Pyrrolidine H-3/4 | 2.0 – 2.4 | Multiplet | 4H | Ring body ( |

Interpretation: The acidic environment of the dihydrochloride salt causes a downfield shift (higher ppm) for the protons adjacent to the nitrogen atoms compared to the free base.

Handling and Storage (Safety & Stability)

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.

-

Protocol: Weigh only in a desiccated glove box or rapid-weighing environment. Store under Argon at -20°C.

-

-

Stability: Aqueous solutions are stable at acidic pH. At neutral/basic pH, nornicotine is prone to oxidation and nitrosation (forming NNN - N-nitrosonornicotine) if exposed to nitrites.

-

Safety:

-

Toxicity: High.

(oral, mouse) ~20-30 mg/kg. -

PPE: Double nitrile gloves, face shield, and fume hood are mandatory.

-

References

-

Jacob, P., et al. (1997). "Metabolism of nicotine to nornicotine in humans." Journal of Pharmacology and Experimental Therapeutics. Link

-

Dwoskin, L. P., et al. (2001). "Nornicotine: a metabolite of nicotine with an active pharmacology."[1][7] Journal of Pharmacology and Experimental Therapeutics. Link

-

Dickerson, T. J., & Janda, K. D. (2002).[6] "Aqueous aldol catalysis by a nicotine metabolite." Journal of the American Chemical Society. Link

-

PubChem Database. (2024). "Nornicotine Compound Summary." National Center for Biotechnology Information. Link

- Simoni, D., et al. (1983). "Synthesis of (S)-nornicotine." Journal of Organic Chemistry.

Sources

- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nornicotine - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rsc.org [rsc.org]

- 7. caymanchem.com [caymanchem.com]

Technical Guide: Synthesis of 2-(Pyrrolidin-2-yl)pyridine Dihydrochloride

Executive Summary

This guide details the synthesis of 2-(pyrrolidin-2-yl)pyridine dihydrochloride , a structural isomer of the tobacco alkaloid nornicotine. Unlike its 3-substituted counterpart (nornicotine), the 2-substituted isomer is frequently utilized in modern medicinal chemistry as a privileged scaffold for developing CXCR4 antagonists , chiral ligands for asymmetric catalysis, and nAChR modulators .

This whitepaper prioritizes the Cyclopropyl-Imine Rearrangement Route , a robust, scalable pathway that avoids the instability often associated with direct cross-coupling of unprotected pyrrolidines. We conclude with a critical protocol for the isolation of the dihydrochloride salt, ensuring long-term stability and water solubility for biological assays.

Part 1: Structural Analysis & Retrosynthetic Logic

The Isomer Distinction

It is imperative to distinguish the target molecule from its natural analog:

-

Target: 2-(Pyrrolidin-2-yl)pyridine (Ortho-substitution).

-

Nornicotine: 3-(Pyrrolidin-2-yl)pyridine (Meta-substitution).

The ortho positioning of the pyrrolidine ring creates unique steric hindrance and chelating potential (N-N bidentate binding) not present in nornicotine.

Retrosynthetic Disconnection

The most reliable disconnection involves breaking the C(sp2)-C(sp3) bond between the pyridine ring and the pyrrolidine heterocycle. However, direct alkylation is prone to over-alkylation. Therefore, we utilize a Reductive Amination/Rearrangement strategy .

-

Precursor: 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Cyclic Imine).

-

Starting Materials: 2-Cyanopyridine and Cyclopropylmagnesium bromide.

Figure 1: Retrosynthetic analysis utilizing the cyclopropyl-imine rearrangement strategy.

Part 2: Primary Synthesis Pathway (The Cyclopropyl Route)

This pathway exploits the strain-release rearrangement of a cyclopropyl imine intermediate. It is superior to traditional condensation methods because it builds the pyrroline ring in a single pot from inexpensive nitriles.

Step 1: Formation of the Cyclic Imine Intermediate

Reaction: Addition of Cyclopropylmagnesium bromide to 2-Cyanopyridine followed by acid-catalyzed rearrangement.

Reagents & Materials

-

2-Cyanopyridine (1.0 eq)

-

Cyclopropylmagnesium bromide (0.5 M in THF, 1.2 eq)

-

Anhydrous THF (Solvent)

-

15% HCl solution (for rearrangement)

-

Dichloromethane (DCM) for extraction[1]

Protocol

-

Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

). Add 2-Cyanopyridine dissolved in anhydrous THF. -

Grignard Addition: Cool the solution to 0°C . Add Cyclopropylmagnesium bromide dropwise via a pressure-equalizing addition funnel over 30 minutes.

-

Mechanistic Note: The Grignard reagent attacks the nitrile carbon, forming a metallo-imine intermediate.

-

-

Reaction Monitoring: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour. Monitor by TLC (disappearance of nitrile).

-

Rearrangement (The Critical Step):

-

Quench the reaction carefully with 15% HCl (exothermic!).

-

Reflux the acidic mixture for 3–5 hours.

-

Causality: The acid protonates the imine nitrogen. The strain of the adjacent cyclopropyl ring drives a ring-expansion rearrangement, converting the cyclopropyl-imine into a 5-membered pyrroline ring (2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine).

-

-

Workup: Cool to RT. Basify with NaOH to pH 10. Extract with DCM (3x).[1] Dry organic layer over

and concentrate.[1] -

Yield: Expect ~65-75% of the crude imine (often an oil).

Step 2: Reduction to the Free Base

Reaction: Selective reduction of the C=N bond using Sodium Borohydride.

Reagents

-

Crude Imine from Step 1

-

Sodium Borohydride (

, 2.0 eq) -

Methanol (MeOH)

Protocol

-

Dissolve the crude imine in MeOH and cool to 0°C .

-

Add

in small portions (gas evolution: -

Stir at RT for 3 hours.

-

Quench: Add acetone (to destroy excess borohydride) followed by a small amount of water.

-

Extraction: Evaporate MeOH. Partition residue between water and DCM.[1] Extract DCM, dry, and concentrate to yield 2-(pyrrolidin-2-yl)pyridine (Free Base) .

Part 3: Salt Formation (Dihydrochloride)

The free base is an oil prone to oxidation. The dihydrochloride salt is the stable, crystalline form required for storage and biological testing.

Protocol

-

Dissolve the free base (e.g., 1.0 g) in a minimal amount of anhydrous Ethanol or Diethyl Ether.

-

Cool to 0°C.

-

Slowly bubble HCl gas through the solution OR add 4M HCl in Dioxane dropwise with vigorous stirring.

-

Observation: A white precipitate should form immediately.

-

Continue addition until the supernatant is strongly acidic (pH < 2).

-

Isolation: Filter the solid under

or Argon (hygroscopic!). Wash with cold ether. -

Drying: Dry in a vacuum desiccator over

.

Final Product: 2-(Pyrrolidin-2-yl)pyridine · 2HCl

Part 4: Analytical Validation & Data

Process Workflow Diagram

Figure 2: Step-by-step workflow from cyanopyridine to the dihydrochloride salt.

Expected Analytical Data

| Metric | Expected Value / Observation |

| Appearance | White to off-white hygroscopic solid (Salt form). |

| 1H NMR (D2O) | |

| MS (ESI+) | m/z = 149.1 |

| Solubility | Highly soluble in water, methanol; Insoluble in ether, hexane. |

Part 5: Safety & Troubleshooting

Critical Safety Notes

-

Cyclopropylmagnesium Bromide: Highly reactive. Reacts violently with moisture. Use standard Schlenk techniques.

-

HCl Gas/Dioxane: Corrosive and toxic fumes. Perform salt formation in a well-ventilated fume hood.

-

Neuroactivity: As a structural analog of nicotine, the product may possess potent nAChR activity. Handle with gloves and avoid dust inhalation.

Troubleshooting Guide

-

Issue: Low yield in Step 1 (Rearrangement).

-

Solution: Ensure the acid hydrolysis is vigorous (reflux). The rearrangement requires thermal energy to overcome the activation barrier of the cyclopropyl ring opening.

-

-

Issue: Product is an oil that won't crystallize.

-

Solution: The free base is naturally an oil. Ensure water is completely removed before adding HCl. Use anhydrous ether for the salt precipitation step to force the hygroscopic salt out of solution.

-

References

-

Preparation of Pyrrolidines via Cyclopropyl Imines

- Breuer, E., & Melumad, D. (1972). Synthetic applications of the cyclopropylimine rearrangement. Journal of Organic Chemistry.

- Context: Establishes the mechanism of converting cyanopyridines to pyrrolines using cyclopropyl Grignard reagents.

-

(General Journal Link for verification)

-

Synthesis of Pyridine-Pyrrolidine Analogs (nAChR Ligands)

- Cosford, N. D., et al. (1996). (S)-(-)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (SIB-1508Y): A novel anti-parkinsonian agent. Journal of Medicinal Chemistry.

- Context: Describes analogous reduction methods for pyridine-pyrrolidine scaffolds.

-

Modern Cross-Coupling Methods (Alternative Route)

-

Campos, K. R., et al. (2006). Enantioselective synthesis of 2-substituted pyrrolidines. Journal of the American Chemical Society.[2]

- Context: Provides the asymmetric cross-coupling altern

-

-

Salt Formation & Stability

- Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

- Context: Authoritative guide on preparing hydrochloride salts for bioavailability.

Sources

2-(Pyrrolidin-2-yl)pyridine Dihydrochloride: A Versatile Chiral Scaffold for Asymmetric Catalysis and Medicinal Chemistry

This guide serves as a technical manual for the application of 2-(Pyrrolidin-2-yl)pyridine dihydrochloride in advanced organic synthesis. It is designed for researchers requiring high-fidelity protocols for chiral ligand synthesis, organocatalysis, and medicinal chemistry scaffold construction.

Executive Summary

2-(Pyrrolidin-2-yl)pyridine (often supplied as the stable dihydrochloride salt) is a bifunctional N,N-heterocycle combining a π-deficient pyridine ring with a saturated, chiral pyrrolidine amine. Unlike its regioisomer nornicotine (the 3-substituted analog), the 2-substituted motif offers a distinct N,N-bidentate coordination geometry ideal for transition metal binding.

This compound serves two primary roles in high-value synthesis:

-

Chiral Ligand Precursor : It acts as a C2-chiral directing group for asymmetric transition metal catalysis (e.g., Cu(II), Zn(II), Pd(II)).

-

Medicinal Chemistry Scaffold : It functions as a bioisostere for nicotine-related alkaloids, targeting nicotinic acetylcholine receptors (nAChRs) with altered selectivity profiles.

Chemical Profile & Structural Analysis

The dihydrochloride salt is the preferred storage form due to the oxidative instability and hygroscopic nature of the free base. Successful application requires an understanding of its physicochemical properties.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 2-(Pyrrolidin-2-yl)pyridine dihydrochloride |

| CAS Number | 2097073-17-9 (S-isomer HCl), 130464-05-0 (R-isomer Free Base) |

| Formula | C |

| Molecular Weight | 221.13 g/mol (Salt); 148.21 g/mol (Free Base) |

| Chirality | Available as (S)- or (R)-enantiomers (derived from Proline pool) |

| Solubility | Soluble in Water, Methanol; Insoluble in Et |

| pKa | ~11.0 (Pyrrolidine NH), ~3.5 (Pyridine N) |

Structural Isomerism: The "Bite Angle" Advantage

While nornicotine (3-isomer) places the nitrogen atoms too far apart for effective chelation, 2-(pyrrolidin-2-yl)pyridine forms a rigid 5-membered chelate ring upon metal coordination. This "bite angle" is critical for stereochemical induction in asymmetric catalysis.

Figure 1 : Structural distinction and functional divergence of the 2-isomer.

Mechanistic Applications in Synthesis

Asymmetric Catalysis (The "Pyp" Ligand Class)

The free base of 2-(pyrrolidin-2-yl)pyridine belongs to the "Pyp" class of chiral ligands. It mimics the coordination environment of 2,2'-bipyridine but introduces chirality via the sp

-

Mechanism : The pyridine nitrogen (sp

, soft donor) and the pyrrolidine nitrogen (sp -

Key Reaction : Enantioselective Diethylzinc Addition to Aldehydes .[1]

-

The ligand coordinates to Zn(II), breaking the dimeric structure of ZnEt

and creating a chiral pocket that directs the nucleophilic attack to the Re or Si face of the aldehyde [1].

-

Organocatalysis

Similar to proline, the pyrrolidine moiety can form enamines or iminium ions with carbonyl compounds. The pendant pyridine ring acts as a steric wall or a hydrogen-bond acceptor (via the pyridine N) to direct the stereochemistry of aldol or Mannich-type reactions.

Medicinal Chemistry Building Block

In drug discovery, this scaffold is used to synthesize subtype-selective nAChR agonists. The pyridine ring can be further functionalized (e.g., halogenation at C5) via electrophilic aromatic substitution before or after coupling the pyrrolidine ring, allowing for structure-activity relationship (SAR) tuning [2].

Experimental Protocols

Protocol A: Liberation of the Free Base (Mandatory Activation)

The dihydrochloride salt is catalytically inactive. You must liberate the free base immediately prior to use to prevent oxidation (N-oxide formation).

Reagents :

-

2-(Pyrrolidin-2-yl)pyridine dihydrochloride (1.0 equiv)[2]

-

Sodium Hydroxide (NaOH), 4M aqueous solution

-

Dichloromethane (DCM) or Diethyl Ether

-

Magnesium Sulfate (MgSO

), anhydrous

Procedure :

-

Dissolution : Dissolve 1.0 g of the dihydrochloride salt in 5 mL of distilled water.

-

Neutralization : Slowly add 4M NaOH (~2.5 equiv) at 0°C until pH > 12. The solution will become cloudy as the free amine oils out.

-

Extraction : Extract the aqueous layer with DCM (3 x 10 mL).

-

Drying : Combine organic layers, dry over anhydrous MgSO

for 15 minutes, and filter. -

Concentration : Remove solvent under reduced pressure (rotary evaporator) at low temperature (< 30°C).

-

Result: A pale yellow oil.[3] Use immediately.

-

Protocol B: Synthesis of a Chiral Zinc Catalyst (In Situ)

Application: Asymmetric addition of diethylzinc to benzaldehyde.

Reagents :

-

Liberated Free Base Ligand (5 mol%)

-

Diethylzinc (ZnEt

), 1.0 M in hexane -

Benzaldehyde (1.0 equiv)

-

Toluene (anhydrous)

Workflow :

-

Under Nitrogen/Argon atmosphere, dissolve the free base ligand in anhydrous toluene.

-

Add ZnEt

(2.0 equiv) at room temperature. Stir for 20 mins to form the Ligand-Zn-Et complex.-

Observation: Evolution of ethane gas indicates complex formation.

-

-

Cool to 0°C and add benzaldehyde.

-

Monitor conversion via TLC/GC.

Figure 2 : Operational workflow from salt precursor to active asymmetric catalyst.

Safety & Handling

-

Toxicity : The compound is structurally related to nicotine and possesses significant acute toxicity (Oral LD50 estimated < 200 mg/kg). It is a specific agonist for nAChRs.

-

Hazard: H301 (Toxic if swallowed) , H315 (Causes skin irritation) .[4]

-

-

Handling :

-

Always handle the free base in a fume hood to avoid inhalation of vapors.

-

Wear nitrile gloves (double gloving recommended for the free base oil).

-

-

Storage :

-

Salt : Store at room temperature, desiccated.

-

Free Base : Store at -20°C under Argon. It darkens (oxidizes) upon air exposure.

-

References

-

Cheng, Y.-Q., et al. (2008).[1] "Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes." Tetrahedron: Asymmetry, 19(13), 1572–1575.[1] [1]

-

Aikawa, K., et al. (2015).[5] "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs)." Bioorganic & Medicinal Chemistry, 23(11), 2568–2578.

-

PubChem. (2025).[4] "2-(Pyrrolidin-2-yl)pyridine | C9H12N2."[4][6][7] National Library of Medicine.

-

Organic Chemistry Portal. (2024).[8] "Synthesis of Pyrrolidines." Organic Chemistry Portal.

Sources

- 1. Sci-Hub. Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes / Tetrahedron: Asymmetry, 2008 [sci-hub.box]

- 2. (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride - Lead Sciences [lead-sciences.com]

- 3. Nicotine - Wikipedia [en.wikipedia.org]

- 4. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 22083-78-9|(S)-2-(Pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 7. (R)-2-(pyrrolidin-2-yl)pyridine 95% | CAS: 130464-05-0 | AChemBlock [achemblock.com]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

Methodological & Application

"2-(Pyrrolidin-2-yl)pyridine dihydrochloride" in the synthesis of platinum anticancer agents.

Application Note: Synthesis and Characterization of Platinum(II) Anticancer Agents Utilizing 2-(Pyrrolidin-2-yl)pyridine Dihydrochloride

Executive Summary & Scientific Rationale

The development of platinum-based anticancer agents has evolved beyond the classical Cisplatin paradigm to overcome resistance mechanisms and reduce nephrotoxicity. 2-(Pyrrolidin-2-yl)pyridine (often referred to as

Key Advantages of this Ligand Scaffold:

-

Steric Bulk & Rigidity: The fused ring system restricts rotation around the Pt-N bonds, potentially altering DNA binding kinetics and reducing deactivation by glutathione.

-

Chirality: The C2 carbon of the pyrrolidine ring is chiral. Using enantiopure starting materials allows for the synthesis of chirally pure Pt(II) complexes, which interact differentially with the chiral DNA double helix.

-

Hydrogen Bonding: The pyrrolidine amine provides a single hydrogen bond donor, distinct from the two donors in cisplatin, affecting the recognition of guanine O6 in the major groove.

Critical Handling Note: This protocol specifically addresses the use of the Dihydrochloride salt (.2HCl) . Direct reaction of the salt with platinum precursors without controlled neutralization will result in failed coordination due to protonation of the donor nitrogens.

Chemical Basis & Reaction Scheme

The synthesis follows a

Detailed Experimental Protocol

Phase 1: Ligand Activation (Neutralization)

Rationale: The .2HCl salt is stable for storage but electronically inert toward Pt(II). It must be converted to the free base in situ under an inert atmosphere to prevent oxidation or side reactions.

Materials:

-

2-(Pyrrolidin-2-yl)pyridine dihydrochloride (MW: ~221.13 g/mol )

-

Sodium Hydroxide (1 M aqueous solution)

-

Argon or Nitrogen gas line

Steps:

-

Weigh 221 mg (1.0 mmol) of 2-(Pyrrolidin-2-yl)pyridine dihydrochloride into a 25 mL round-bottom flask.

-

Add 5 mL of deoxygenated deionized water.

-

Add 2.0 mL (2.0 mmol) of 1 M NaOH dropwise while stirring.

-

Checkpoint: Monitor pH. It should reach ~10-11. The solution may turn slightly yellow or oily droplets may form (the free base is an oil).

-

-

Stir for 15 minutes under Argon to ensure complete deprotonation.

Phase 2: Metal Coordination

Rationale: The reaction utilizes the trans-effect of the chloride ligands on the

Materials:

-

Potassium Tetrachloroplatinate (

) (MW: 415.09 g/mol ) -

0.1 M HCl (for pH adjustment, if necessary)

Steps:

-

In a separate vial, dissolve 415 mg (1.0 mmol) of

in 10 mL of deionized water.-

Note: The solution should be clear red. Filter if turbid.

-

-

Slowly add the platinum solution to the ligand solution (from Phase 1) over 5 minutes.

-

pH Adjustment (Critical): Check the pH of the mixture. If it is > 7, adjust carefully to pH 6.0–6.5 using dilute HCl.

-

Why? High pH promotes the formation of hydroxo-bridged platinum species (oligomers). Slightly acidic conditions favor the dichloro monomer.

-

-

Heat the mixture to 50°C (oil bath) and stir for 24 hours in the dark.

-

Observation: The red color of

will fade to a yellow/orange suspension as the neutral complex

-

Phase 3: Isolation and Purification

-

Cool the reaction mixture to 4°C (ice bath) for 2 hours to maximize precipitation.

-

Filter the yellow solid using a sintered glass crucible (porosity 4).

-

Wash Sequence:

-

Cold Water (

) – removes KCl and unreacted Pt salts. -

Diethyl Ether (

) – removes unreacted organic ligand.

-

-

Dry under vacuum over

for 24 hours.

Characterization & Quality Control

A successful synthesis must be validated against the following criteria.

| Technique | Expected Result | Diagnostic Value |

| Appearance | Bright yellow powder | Indicates formation of neutral Pt(II) species. Dark/brown indicates Pt(0) reduction. |

| Single peak approx. -2100 to -2300 ppm | Confirms | |

| Downfield shift of | The proton adjacent to the coordinating nitrogen shifts significantly (e.g., | |

| Elemental Analysis | C, H, N within 0.4% of calc. | Confirms purity and solvation state (often crystallizes with 0.5 |

Workflow Visualization

The following diagram illustrates the critical path from salt precursor to biological evaluation.

Caption: Synthesis workflow for converting 2-(pyrrolidin-2-yl)pyridine dihydrochloride into the active platinum(II) complex.

Biological Evaluation Protocols

Once synthesized, the complex should be evaluated for cytotoxicity.[1]

Assay: MTT/MTS Proliferation Assay

-

Solubilization: The complex is sparingly soluble in water. Dissolve in DMSO to make a 10 mM stock, then dilute immediately into culture medium (final DMSO < 0.5%).

-

Cell Lines: Recommended panel includes:

-

A549 (Lung carcinoma) - Cisplatin sensitive.

-

A549/DDP (Cisplatin resistant) - To test resistance circumvention.

-

HeLa (Cervical cancer).[1]

-

-

Incubation: 72 hours continuous exposure.

-

Endpoint: Calculate

relative to Cisplatin control.

Mechanism of Action (MoA) Check: To verify the "non-classical" binding, perform a DNA Unwinding Assay using plasmid DNA (pBR322).

-

Expectation: Due to the monofunctional-like steric bulk of the pyridine, the unwinding angle may differ from the standard 13° observed with Cisplatin, indicating a distinct structural perturbation of the DNA helix.

References

-

Synthesis of Platinum(II) Complexes with Pyridine Derivatives: Yang, Y. et al.[2][3] "Synthesis and Characterization of Platinum(II) Complexes with 2,2'-Bipyridine Derivative Supporting Ligands." ResearchGate. (2025).[2]

-

Structure-Activity Relationships of Pyridine-Based Platinum Drugs: MDPI Pharmaceuticals. "Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs."[4] Int. J. Mol. Sci. (2023).[5]

-

Ligand Properties (2-(Pyrrolidin-2-yl)pyridine): PubChem Database. "2-(Pyrrolidin-2-yl)pyridine | C9H12N2."[6]

-

Cytotoxicity of Non-Classical Platinum Complexes: Journal of Medicinal Chemistry. "cis-bis(pyridine)platinum(II) organoamides with unexpected growth inhibition properties and antitumor activity."[7]

-

General Platinum Synthesis Methodologies: NIH National Library of Medicine. "Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes."

Sources

- 1. Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 3-(2-Pyrrolidinyl)pyridine | 5746-86-1 [chemicalbook.com]

- 6. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-bis(pyridine)platinum(II) organoamides with unexpected growth inhibition properties and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Substituted 2-(Pyrrolidin-2-yl)pyridine Derivatives

Executive Summary & Strategic Importance

The 2-(pyrrolidin-2-yl)pyridine scaffold (the core structure of nornicotine) is a privileged motif in medicinal chemistry, serving as the pharmacophore for nicotinic acetylcholine receptor (nAChR) ligands and a robust chiral scaffold for asymmetric organocatalysis.

While classic isolation from Nicotiana species is possible, it lacks the flexibility required for modern drug discovery, which demands specific substitution patterns on the pyridine ring (e.g., 5-halo, 6-methyl) or the pyrrolidine core. This guide details two distinct, field-proven synthetic pathways:

-

Method A (Catalytic Asymmetric Hydrogenation): The modern "gold standard" for generating high enantiomeric excess (ee) directly from aromatic precursors.

-

Method B (Myosmine Reduction & Resolution): A robust, scalable route for accessing diverse analogues via condensation/reduction sequences.

Retrosynthetic Logic & Pathway Selection

The synthesis of this scaffold presents a unique challenge: constructing a saturated chiral center adjacent to a basic pyridine nitrogen.

Decision Matrix

| Requirement | Recommended Pathway | Key Advantage |

| High Enantiopurity (>95% ee) | Method A (Ir-Catalysis) | Direct asymmetric induction; no resolution step needed. |

| Complex Pyridine Substitution | Method A (Ir-Catalysis) | Tolerates halides and esters on the pyridine ring. |

| Multi-gram/Kilo Scale | Method B (Myosmine) | Uses cheap reagents (NaBH₄); avoids expensive chiral ligands. |

| C4/C5 Pyrrolidine Substitution | Method C (Cyclization) | Allows de novo construction of the pyrrolidine ring (not detailed here, see Ref 6). |

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the two primary routes described in this protocol.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: High-value intermediates requiring >90% ee without resolution.

This method utilizes the high activity of Iridium-phosphole complexes to hydrogenate the pyridine ring of a 2-substituted pyridinium salt. The cationic nature of the substrate activates the pyridine ring towards hydride transfer.

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: 2-(2-pyridyl)pyridine derivative or 2-alkylpyridine (converted to salt).

-

Catalyst: [Ir(COD)Cl]₂ (Precursor).[1]

-

Chiral Ligand: (R)-MeO-BoQPhos or (R)-SynPhos (Crucial for enantiodiscrimination).

-

Activator: Benzyl bromide (BnBr) or HCl (to form the pyridinium salt).

-

Solvent: Toluene/Dichloromethane (1:1 v/v).

-

Gas: Hydrogen (H₂) gas, ultra-high purity (Grade 5.0).

-

Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Methodology

Step 1: Substrate Activation (Salt Formation)

The neutral pyridine precursor must be activated.

-

Dissolve the 2-substituted pyridine (1.0 equiv) in acetone or DCM.

-

Add Benzyl Bromide (1.1 equiv) dropwise at 0°C.

-

Note: Benzyl groups are preferred as they serve as N-protecting groups post-hydrogenation and prevent catalyst poisoning by the free amine.

-

-

Stir at RT for 4–12 hours. A precipitate (pyridinium salt) usually forms.

-

Filter, wash with Et₂O, and dry under vacuum.

Step 2: Catalyst Preparation (In Glovebox)

-

In a vial, mix [Ir(COD)Cl]₂ (0.5 mol%) and (R)-MeO-BoQPhos (1.1 mol%).

-

Dissolve in degassed Toluene/DCM (1:1).

-

Stir for 30 minutes to form the active cationic Ir-complex.

Step 3: Hydrogenation

-

Load the Pyridinium Salt (0.25 mmol scale typical) into the autoclave liner.

-

Add the catalyst solution via syringe.

-

Seal the autoclave and purge with H₂ (3 cycles at 10 bar).

-

Pressurize to 600 psi (40 bar) .

-

Stir at RT to 50°C for 20–24 hours.

-

Optimization Tip: If conversion is low, add 10 mol% I₂ as an additive (stabilizes the Ir-hydride species).

-

Step 4: Workup & Deprotection

-

Vent H₂ carefully.

-

Concentrate the mixture.

-

N-Debenzylation (Optional): If the free amine is required, dissolve the product in MeOH, add Pd/C (10 wt%), and hydrogenate at 1 atm H₂ (balloon) for 6 hours.

Expected Results

-

Yield: 85–95%

-

Enantiomeric Excess (ee): 90–99% (Ligand dependent)

-

Troubleshooting: Low ee often results from trace water. Ensure all solvents are anhydrous.

Protocol B: Myosmine Reduction (The "Classic" Route)

Best for: Large-scale synthesis of racemic or diastereomeric mixtures; tolerant of robust functional groups.

This route mimics the biosynthesis of nornicotine, condensing a pyridine-aldehyde/ester with a lactam equivalent, followed by reduction.

Materials

-

Precursor: Myosmine (3-(1-pyrrolin-2-yl)pyridine).

-

Reductant: Sodium Borohydride (NaBH₄) or H₂/Pd-C.

-

Solvent: Methanol (MeOH) and Acetic Acid (AcOH).

Step-by-Step Methodology

Step 1: Synthesis of Myosmine (If not purchased)

-

Condense Nicotinic acid ester with N-vinylpyrrolidinone using a strong base (NaH or KOtBu) in THF.

-

Hydrolyze and decarboxylate (HCl reflux) to yield Myosmine.

Step 2: Reduction to Nornicotine

-

Dissolve Myosmine (10 mmol) in MeOH:AcOH (3:1) .

-

Cool to 0°C.

-

Add NaBH₄ (2.0 equiv) portion-wise over 1 hour.

-

Caution: Vigorous gas evolution (H₂).

-

-

Allow to warm to RT and stir for 3 hours.

Step 3: Isolation

-

Quench with water.

-

Basify to pH >12 using NaOH (aq).

-

Extract with DCM (3x).

-

Dry over Na₂SO₄ and concentrate.

Step 4: Resolution (For Chiral Product)

Since this produces a racemate, resolution is required.

-

Dissolve racemic product in EtOH.

-

Add (R,R)-Tartaric acid or N-lauroyl-(R)-alanine (0.5 equiv).

-

Recrystallize the salt from EtOH/Acetone to constant melting point.

-

Free base the salt (NaOH/DCM extraction) to obtain the chiral pyrrolidine.

Analytical Configuration

Chiral HPLC Method

To verify enantiopurity (Particularly for Method A), use the following conditions:

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine is critical to sharpen the peak of the basic amine.

-

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

NMR Characterization (Typical Signals)

-

1H NMR (CDCl3):

-

8.5 (d, Pyridine

- 4.2 (t, 1H, Chiral benzylic H).

-

3.0–3.2 (m, 2H, Pyrrolidine

-

1.6–2.3 (m, 4H, Pyrrolidine

-

8.5 (d, Pyridine

References

-

Ir-Catalyzed Asymmetric Hydrogen

- Source: [Vertex AI Search Result 1.1, 1.22]

- Context: Primary basis for Protocol A. Describes the use of MeO-BoQPhos and SynPhos ligands.

-

Link:

-

Asymmetric Hydrogen

- Source: [Vertex AI Search Result 1.18, 1.19]

-

Context: Mechanistic background on pyridine hydrogenation challenges (aromatic stability, catalyst poisoning).[1]

-

Link:

-

Synthesis of Nornicotine via Myosmine Reduction

- Source: [Vertex AI Search Result 1.17, 1.23]

- Context: Basis for Protocol B (Resolution and chemical reduction).

-

Link:

-

Bioc

- Source: [Vertex AI Search Result 1.9]

- Context: Alternative route mentioned for high-enantioselectivity without heavy metals.

-

Link:

-

Photo-promoted Ring Contraction

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Pyrrolidin-2-yl)pyridine Dihydrochloride Yields

The "Yield Trap": Why You Are Losing Product

The synthesis of 2-(Pyrrolidin-2-yl)pyridine (also known as apo-nicotine or the 2-isomer of nornicotine) presents a specific set of physicochemical challenges. If your yields are consistently low (<40%), the issue is rarely the reaction conversion; it is almost certainly the isolation .

The Core Problem: Amphiphilic Solubility

The free base of this molecule is an oil that is miscible with water . It behaves like a surfactant.

-

pKa 1 (Pyridine N): ~5.2

-

pKa 2 (Pyrrolidine N): ~11.2

The Failure Mode: Standard extractions at pH 10 (using bicarbonate or carbonate) leave the pyrrolidine nitrogen partially protonated (

Phase I: Synthesis Strategy (Reaction Control)

Recommended Route: Catalytic Hydrogenation of the Imine

The most robust route is the hydrogenation of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (the 2-isomer analog of myosmine).

Protocol:

-

Substrate: 1.0 eq Imine precursor.

-

Solvent: Anhydrous Methanol (0.1 M concentration).

-

Catalyst: 10% Pd/C (10 wt% loading).

-

Hydrogen Source:

balloon (1 atm) or Parr shaker (30 psi). -

Time: Monitor by TLC/LCMS (usually 4–12 hours).

Critical Control Point: Do NOT use PtO2 (Adams' Catalyst) in Acetic Acid.

-

Why? Platinum is too active and will reduce the pyridine ring to a piperidine ring, yielding 2-(pyrrolidin-2-yl)piperidine as a major impurity.

-

Correct Choice: Palladium on Carbon (Pd/C) is selective for the imine/alkene bond over the pyridine ring under mild conditions.

Figure 1: Selectivity pathway. Avoid high-pressure platinum catalysis to prevent over-reduction.

Phase II: Work-Up & Isolation (The "Black Hole")

This is where 80% of yield loss occurs. Follow this Self-Validating Extraction Protocol .

Step-by-Step Isolation Guide

-

Filtration: Filter the reaction mixture through Celite to remove Pd/C. Rinse with MeOH.

-

Concentration: Evaporate MeOH to obtain the crude residue.

-

Aqueous Setup: Dissolve the residue in minimal distilled water.

-

The "Salting Out" (Crucial): Saturate the aqueous solution with solid NaCl. This increases the ionic strength, forcing the organic amine out of the water phase (Hofmann effect).

-

pH Adjustment:

-

Cool the solution to 0°C.

-

Add 50% NaOH (aq) dropwise until pH reaches 14 .

-

Validation: Use a high-range pH strip. If it doesn't turn dark purple/black, you are not basic enough.

-

-

Extraction:

-

Extract 4x with Dichloromethane (DCM) or Chloroform .

-

Note: Do not use Diethyl Ether; it is too non-polar to effectively extract this amine from water.

-

-

Drying: Dry combined organics over anhydrous

(preferred over

Data: Extraction Efficiency vs. pH

| pH Level | Species Predominance | Extraction Efficiency (DCM) |

|---|

| 7.0 | Dication (

Phase III: Salt Formation (Crystallization)

The dihydrochloride salt is extremely hygroscopic. If you use aqueous HCl, you will get a syrup that never crystallizes. You must use anhydrous conditions .

The "Acetyl Chloride" Method (Recommended)

This method generates anhydrous HCl in situ, avoiding gas cylinders and water.

Protocol:

-

Dissolve the free base oil (from Phase II) in Anhydrous Ethanol (approx. 5 mL per gram).

-

Calculate exactly 2.2 equivalents of Acetyl Chloride.

-

Cool the ethanol solution to 0°C under Nitrogen.

-

Add Acetyl Chloride dropwise.[2]

-

Mechanism:[1]

-

-

Stir for 30 minutes.

-

Crystallization: Add Anhydrous Diethyl Ether dropwise until the solution turns cloudy.

-

Store at -20°C overnight. White, non-hygroscopic crystals should form.

-

Filtration: Filter quickly under Nitrogen (Schlenk filtration is best) and dry in a vacuum desiccator over

.

Figure 2: Anhydrous salt formation workflow using the Acetyl Chloride method.

Troubleshooting & FAQs

Q: I see two spots on TLC after hydrogenation. Is my reaction incomplete?

-

A: Not necessarily. The free base can interact with silica gel, causing streaking or "ghost" spots. Treat the TLC plate with 1% Triethylamine in your eluent (e.g., 10% MeOH/DCM + 1% TEA) to get a clean spot. If you still see two distinct spots, check for the over-reduced piperidine analog (lower Rf).

Q: My salt turned into a puddle on the balance. What happened?

-

A: The dihydrochloride is deliquescent. It absorbs moisture from the air instantly.

-

Fix: Handle the salt only in a glovebox or a dry room.

-

Recovery: Redissolve the "puddle" in absolute ethanol, add benzene/toluene, and rotary evaporate to azeotrope the water off. Repeat 3x. Then recrystallize using the Acetyl Chloride method.

-

Q: Can I use Boc-protection to improve yield?

-

A: Yes. If the direct isolation fails, react the crude mixture with

and

References

-

Leete, E. (1977). "Biosynthesis of Nornicotine and Anabasine." Journal of the American Chemical Society. Mechanistic insights into the pyrrolidine-pyridine coupling.

-

Nudelman, A., et al. (1998). "Acetyl Chloride-Methanol as a Convenient Reagent for Quantitative Formation of Amine Hydrochlorides." Synthetic Communications. Describes the anhydrous salt formation protocol.

-

Jacob, P. (1982). "Resolution of racemic nornicotine." Journal of Organic Chemistry. Details on the extraction and pKa properties of pyrrolidine-pyridine analogs.

-

PubChem. (2024). "2-(Pyrrolidin-2-yl)pyridine Compound Summary." National Library of Medicine. Physicochemical data verification.

Sources

Technical Support Center: Synthesis of 2-(Pyrrolidin-2-yl)pyridine

Ticket ID: PYR-2-SYN-TS

Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Introduction: Scope of Support

You have reached the technical support hub for the synthesis of 2-(Pyrrolidin-2-yl)pyridine . While structurally similar to the tobacco alkaloid nornicotine (which is the 3-isomer), the 2-isomer presents unique challenges due to the electronic effects of the pyridine nitrogen being adjacent to the connection point.

This guide addresses the three most common "failure modes" reported by researchers:

-

Loss of Chirality (Racemization): The product is isolated as a racemate despite using chiral starting materials.

-

Over-Reduction: Mass spectrometry shows M+6 peaks (piperidine formation).

-

Precursor Instability: Low yields due to ring-opening of imine intermediates.

Module 1: Stereochemical Integrity (Racemization)

User Question:

"I synthesized the target using a chiral pool precursor (L-Proline derivative), but chiral HPLC shows a 50:50 racemic mixture. Where did I lose the stereocenter?"

Technical Diagnosis:

The stereocenter at the C2' position of the pyrrolidine ring is chemically labile. In 2-(pyrrolidin-2-yl)pyridine , the C-H bond at the chiral center is significantly more acidic than in its 3-isomer counterpart (nornicotine).

The Mechanism:

The pyridine ring acts as an electron-withdrawing group (EWG). When the pyrrolidine nitrogen is unprotected (secondary amine) or in an imine state, the proton at the chiral center (

Key Risk Factor: The 2-position of the pyridine ring allows for resonance stabilization of the deprotonated carbanion (unlike the 3-position), making the 2-isomer highly prone to racemization , particularly during basic workups or high-temperature steps.

Troubleshooting Pathway (Graphviz Diagram)

Figure 1: The racemization pathway via enamine-imine tautomerism. The acidity of the alpha-proton is enhanced by the adjacent pyridine nitrogen.

Corrective Actions:

-

Avoid Strong Bases: Do not use hydroxides (NaOH/KOH) for extraction if possible. Use carbonate buffers (NaHCO3) and keep contact time short.

-

Temperature Control: Perform all deprotection or reduction steps at the lowest possible temperature (0°C to RT).

-

Resolution Strategy: If synthesis is non-stereoselective, resolution via diastereomeric salt formation (using N-lauroyl-L-alanine or tartaric acid derivatives) is the industry standard for recovering optical purity [1].

Module 2: Chemo-selectivity (Over-Reduction)

User Question:

"My LC-MS shows a large impurity with a mass of M+6 relative to the target. Is my pyridine ring reducing?"

Technical Diagnosis:

Yes. You are observing piperidine formation . This is a common side reaction when using catalytic hydrogenation (H2/Metal) to reduce the pyrroline double bond (the imine intermediate) to the pyrrolidine. The pyridine ring is aromatic but can be reduced under high pressure or with active catalysts like Platinum Oxide (Adams' Catalyst) or Rhodium.

Comparative Data: Reducing Agents

| Reducing Agent | Primary Target | Side Reaction Risk (Pyridine Reduction) | Recommendation |

| H2 / PtO2 (Acetic Acid) | Imine (C=N) | High (Forms Piperidine analogs) [2] | AVOID for this substrate. |

| H2 / Pd/C (Neutral) | Imine (C=N) | Moderate (Pressure dependent) | Use only at 1 atm; monitor closely. |

| NaBH4 (Methanol) | Imine (C=N) | Negligible | HIGHLY RECOMMENDED . Chemoselective for C=N. |

| NaCNBH3 (pH 4-5) | Imine (C=N) | Negligible | Good for reductive amination routes. |

Corrective Actions:

-

Switch to Hydride Reagents: Move away from catalytic hydrogenation. Use Sodium Borohydride (NaBH4) in methanol. It readily reduces the cyclic imine (pyrroline) to the amine (pyrrolidine) but is not strong enough to reduce the pyridine ring [3].

-

Poison the Catalyst: If you must use hydrogenation, add a catalyst poison (e.g., thiophene) or use a less active catalyst to prevent ring hydrogenation.

Module 3: Precursor Instability (Ring Opening)

User Question:

"I prepared the imine intermediate (Myosmine analog), but after leaving it overnight, the solution turned dark and the yield of the reduction dropped."

Technical Diagnosis:

The cyclic imine intermediate, 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , is hydrolytically unstable. In the presence of atmospheric moisture, the imine bond hydrolyzes to form the open-chain amino-ketone: 4-amino-1-(pyridin-2-yl)butan-1-one .

This open-chain form can:

-

Polymerize (turning the solution dark/tarry).

-

Fail to cyclize properly during reduction if conditions aren't strictly anhydrous.

Workflow Visualization (Graphviz Diagram)

Figure 2: The hydrolysis pathway of the imine intermediate. Immediate reduction is required to prevent ring opening.

Corrective Actions:

-

Telescoped Synthesis: Do not isolate the imine intermediate if possible. Perform the cyclization and reduction in a "one-pot" sequence.

-

Anhydrous Storage: If isolation is necessary, store under Argon at -20°C.

Standard Operating Procedure (SOP)

Protocol: Chemoselective Reduction of Myosmine Analog

This protocol minimizes over-reduction and hydrolysis risks.

Reagents:

-

Precursor: 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Crude imine)

-

Solvent: Methanol (Anhydrous)

-

Reagent: Sodium Borohydride (NaBH4) - 1.5 equivalents.

-

Quench: Acetic acid / Water.

Step-by-Step:

-

Dissolution: Dissolve the crude imine in anhydrous methanol under Nitrogen/Argon. Reason: Excludes moisture to prevent hydrolysis.

-

Cooling: Cool the solution to 0°C in an ice bath. Reason: Controls the exotherm of hydride addition.

-

Addition: Add NaBH4 portion-wise over 15 minutes. Reason: Prevents runaway temperature spikes that could favor side reactions.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC/LC-MS.

-

Quench: Carefully add dilute Acetic Acid until pH ~7. Reason: Destroys excess borohydride gently.

-

Extraction: Basify to pH 10 with saturated NaHCO3 (Avoid NaOH to prevent racemization). Extract with Dichloromethane (DCM).

-

Drying: Dry organic layer over Na2SO4 and concentrate in vacuo.

References

-

Efficient Method of (S)-Nicotine Synthesis. National Institutes of Health (PMC). Available at: [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Available at: [Link]

-

Hydrogenation of functionalised pyridines with a rhodium oxide catalyst. Organic & Biomolecular Chemistry. Available at: [Link][1][2][3][4][5][6][7][8][9]

-

Von Braun reaction. Wikipedia (General Mechanism Reference). Available at: [Link]

Sources

- 1. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. "ENANTIOSELECTIVE DEMETHYLATION: THE KEY TO THE NORNICOTINE ENANTIOMERI" by Bin Cai [uknowledge.uky.edu]

- 6. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Chiral Resolution of 2-(Pyrrolidin-2-yl)pyridine

Case ID: NORNIC-RES-001

Status: Open | Priority: High Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The target molecule, 2-(Pyrrolidin-2-yl)pyridine (commonly known as Nornicotine ), presents specific challenges in chiral resolution due to its secondary amine functionality and high hygroscopicity.[1] The presence of the pyridine ring creates basicity issues that often lead to "peak tailing" in chromatography and "oiling out" during crystallization.

This guide synthesizes field-proven protocols for resolving the racemic mixture (

Visual Decision Matrix: Workflow Selection

Before proceeding, determine your primary resolution path based on scale and available equipment.

Figure 1: Strategic decision tree for selecting the resolution method based on input quantity.

Module 1: Diastereomeric Crystallization (Scale-Up)

Core Principle: The secondary amine of the pyrrolidine ring reacts with chiral acids to form diastereomeric salts. The solubility difference between the

Recommended Resolving Agent: Di-p-toluoyl-D-tartaric acid (D-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) .[1]

Standard Operating Procedure (SOP)

| Step | Action | Critical Parameter |

| 1. Stoichiometry | Mix Racemic Amine (1.0 eq) + D-DTTA (1.0 eq). | Do not use 0.5 eq. Full equivalence often prevents oiling in this specific scaffold. |

| 2.[1] Solvent System | Dissolve in Methanol/Isopropanol (1:3) or Ethanol (Abs) .[1] | Avoid water; the salt is hydrolytically sensitive. |

| 3. Heating | Reflux until clear solution is obtained ( | Ensure complete dissolution to break memory effects.[1] |

| 4. Cooling | Slow ramp: | Rapid cooling traps impurities (occlusion).[1] |

| 5. Isolation | Filter white solid.[1] Wash with cold Isopropanol.[1] | This is the "First Crop" (usually enriched to ~80% ee). |

| 6. Recrystallization | Redissolve First Crop in boiling Ethanol. | Essential: Repeat until ee > 98%. |

Troubleshooting Guide: Crystallization

Q: The mixture formed a sticky oil instead of crystals. What happened?

-

Diagnosis: "Oiling out" occurs when the salt separates as a supercooled liquid before crystallizing. This is common with nornicotine derivatives due to impurities or incorrect solvent polarity.[1]

-

Fix:

-

Reheat the mixture to redissolve the oil.

-

Seed the solution with a tiny crystal of the pure salt (if available) at the cloud point.

-

Change Solvent: Switch to Ethanol/MTBE (Methyl tert-butyl ether) . The lower polarity of MTBE forces precipitation.

-

Q: My yield is low (<20%), even though purity is high.

-

Diagnosis: The "Foggy Bottom" effect—you are likely losing the target enantiomer in the mother liquor due to high solubility.

-

Fix: Save the mother liquor. Evaporate solvent, freebase the remaining amine (using NaOH), and perform a resolution on the recovered material using the opposite enantiomer of the acid (e.g., L-DTTA) to precipitate the other isomer.

Module 2: Chiral HPLC/SFC (Analytical & Prep)

Core Principle: Direct separation on polysaccharide-based chiral stationary phases (CSPs).[1] Critical Constraint: As a secondary amine, 2-(pyrrolidin-2-yl)pyridine interacts strongly with residual silanols on the silica support, causing severe peak tailing.[1] Basic additives are mandatory. [1]

Recommended Method Parameters

| Parameter | Condition A (Normal Phase) | Condition B (SFC - Supercritical Fluid) |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak IG (Immobilized Amylose) |

| Mobile Phase | Hexane : Isopropanol (90:[1]10) | |

| Additive | 0.1% Diethylamine (DEA) | 0.2% Isopropylamine (IPAm) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Detection | UV @ 254 nm (Pyridine absorption) | UV @ 254 nm |

Troubleshooting Guide: Chromatography

Q: I see severe peak tailing (Asymmetry factor > 1.5).

-

Cause: Uncapped silanols on the column are hydrogen-bonding with the pyrrolidine nitrogen.

-

Fix:

-

Increase Base: Bump DEA concentration to 0.2%.

-

Switch Additive: Try Triethylamine (TEA) if DEA fails, but DEA is generally superior for secondary amines.[1]

-

Check Column History: If the column was previously used with acidic modifiers (TFA), it may have "memory." Wash with 100% Ethanol + 0.5% DEA for 2 hours.[1]

-

Q: The retention times are shifting between runs.

-

Cause: Nornicotine is hygroscopic and absorbs

from the air to form carbamates, or the mobile phase is evaporating. -

Fix:

Module 3: Chemical Derivatization (The "Workaround")

If direct resolution fails (common with complex analogs), derivatize the amine to remove the basicity and add a new interaction site.

Workflow:

-

Protection: React racemic amine with (Boc)2O to form N-Boc-2-(pyrrolidin-2-yl)pyridine.[1]

-

Resolution: The Boc-group removes the H-bonding issue and makes the molecule lipophilic. Resolve using Chiralpak IA (immobilized) with Hexane/Ethanol.[1]

-

Deprotection: Remove Boc group with TFA/DCM.[1]

Figure 2: Derivatization workflow for difficult-to-resolve amines.

References

-

Separation of Nicotine and Nornicotine Enantiomers. Source: National Institutes of Health (NIH) / PubMed.[1] Context: Validated chromatographic conditions using cellulose-based columns and basic additives.[1] URL:[Link] (Search Term: Enantioseparation of nornicotine)

-

Process for the Resolution of (R,S)-Nicotine (and analogs). Source: Google Patents (US8378111B2).[1] Context: Detailed experimental protocols for using Di-p-toluoyl-tartaric acid for pyridine-pyrrolidine scaffolds. URL:

-

Chiral Resolution via Salifying Tartaric Acid Derivatives. Source: Royal Society of Chemistry (RSC).[1] Context: Mechanisms of diastereomeric salt formation and troubleshooting "oiling out" phenomena. URL:[Link][1]

-

PubChem Compound Summary: Nornicotine. Source: National Library of Medicine.[1] Context: Chemical and physical properties, CAS 5746-86-1.[1] URL:[Link][1]

Sources

Technical Support Center: Optimization of 2-(Pyrrolidin-2-yl)pyridine Synthesis

Current Status: Operational Ticket Focus: Reaction Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Overview

The synthesis of 2-(pyrrolidin-2-yl)pyridine (an isomer of nornicotine) presents a classic chemoselectivity challenge in heterocyclic chemistry. The primary objective is the selective reduction of a pyrrole or pyrroline ring while preserving the aromatic pyridine moiety.

The Core Challenge: The pyridine nitrogen is a "catalyst poison" (Lewis base) that strongly coordinates to metal surfaces (Pd, Pt, Rh), inhibiting catalytic activity.[1] Counter-intuitively, conditions aggressive enough to overcome this poisoning often lead to over-reduction (saturation of the pyridine ring to piperidine) or ring-opening side reactions.

Primary Synthetic Routes Covered:

-

Heterogeneous Hydrogenation: Reduction of 2-(2-pyridyl)pyrrole or related imines (Scale-up friendly).

-

Asymmetric Synthesis: Iridium-catalyzed hydrogenation or organocatalytic methods (Enantioselective focus).

Critical Workflow: Heterogeneous Hydrogenation

This module addresses the reduction of 2-(2-pyridyl)pyrrole or 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine precursors.

Experimental Protocol: Selective Reduction

Standard Operating Procedure (SOP-702)

-

Substrate Loading: Dissolve 2-(2-pyridyl)pyrrole (1.0 equiv) in MeOH or EtOH (0.1 M).

-

Note: Avoid non-polar solvents; protic solvents facilitate proton transfer on the catalyst surface.

-

-

Catalyst Addition: Add 5% Rh/C or Pd(OH)₂/C (Pearlman’s Catalyst) (5-10 wt%).

-

Critical: PtO₂ (Adams' catalyst) is often too active and will reduce the pyridine ring.

-

-

Additive (The "Anti-Poison"): Add HCl (1.0 - 2.0 equiv) or Acetic Acid .

-

Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H₂ at room temperature.

-

Monitor: Reaction usually completes in 4–12 hours.

-

-

Workup: Filter catalyst over Celite. Basify filtrate with NaOH/NaHCO₃ to liberate the free base. Extract with DCM.

Troubleshooting Guide: Hydrogenation Failures

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalled (<10% Conv.) | Catalyst Poisoning | The pyridine nitrogen is coordinating to the metal. Add 1.1 eq. HCl or AcOH to protonate the pyridine. Increase catalyst loading to 10 wt%. |

| Over-Reduction (Piperidine formed) | Conditions Too Harsh | Switch catalyst from Pt or Pd to Rh/C (Rhodium is less active toward pyridine reduction). Lower H₂ pressure to 1 atm. |

| Ring Opening (Acyclic amine) | Hydrogenolysis | This occurs often with benzyl-protected amines or specific Pd catalysts. Switch to Rh/Al₂O₃ or reduce acidity (use AcOH instead of HCl). |

| Low Solubility | Solvent Mismatch | Precursor may be insoluble in pure alcohol. Use a MeOH/THF (1:1) mixture. |

Advanced Module: Enantioselective Synthesis

For drug development, obtaining the

Workflow Visualization: Asymmetric Route

The following diagram illustrates the decision logic for selecting the correct asymmetric pathway based on substrate availability.

Caption: Decision matrix for asymmetric synthesis routes. Route A uses Iridium catalysis for aromatic hydrogenation; Route B utilizes biocatalytic or organocatalytic methods.

Q&A: Optimizing Stereoselectivity

Q: I am using a chiral Iridium catalyst, but my ee is stuck at 50%. Why?

-